2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S2/c1-5-25-12-9-7-6-8-11(12)18-13(23)10-26-16-22-21-15(27-16)19-14(24)20-17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWMSDFIBDKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the tert-butylcarbamoyl group, and the coupling with the ethoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the tert-butylcarbamoyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature. Key comparisons include:
Key Observations :
- Substituent Effects on Yield : Bulky groups (e.g., benzyl in 5h, ) correlate with higher yields (88%), suggesting steric effects may stabilize intermediates during synthesis .
- Melting Points : Compounds with electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) exhibit lower melting points (132–134°C) compared to methylthio derivatives (158–160°C), likely due to reduced crystallinity .
Anticancer Activity
- Compound 7d (): A phenoxy derivative with a 2-fluoro substituent showed potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil .
- Compound 4y (): Exhibited IC50 values of 0.084 mmol/L (MCF-7) and 0.034 mmol/L (A549), attributed to the p-tolylamino group enhancing aromatase inhibition .
- Target Compound : The tert-butylcarbamoyl group may mimic hydrophobic domains in enzyme active sites (e.g., 5-LOX or carbonic anhydrase IX), though experimental validation is needed.
Antimicrobial Activity
- Compounds 6f and 6o () : 4-Chlorophenyl-substituted oxadiazoles showed potent antimicrobial activity with low cytotoxicity, suggesting the chloro group enhances membrane penetration .
- Target Compound : The 2-ethoxyphenyl group may offer similar membrane affinity but requires testing against microbial targets.
Enzyme Inhibition
- Compound 3 () : A pyrazolone-thiadiazole hybrid demonstrated 5-LOX inhibition via molecular docking, highlighting the role of sulfanyl linkages in binding .
- AZM and BZM () : Thiadiazole-sulfonamide derivatives (e.g., acetazolamide) are established carbonic anhydrase inhibitors, suggesting the target compound’s sulfanyl-acetamide moiety could target similar enzymes .
Structure-Activity Relationships (SAR)
- Lipophilicity: Bulky substituents (e.g., tert-butyl) enhance membrane permeability but may reduce solubility.
- Electron-Deficient Moieties : Chlorine or nitro groups (e.g., in 5e and 8v) improve bioactivity by interacting with electron-rich enzyme pockets .
- Sulfur Linkages : Sulfanyl groups (common in ) facilitate disulfide bond formation or metal coordination in enzyme active sites .
Biological Activity
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The structural characteristics of this compound contribute to its ability to interact with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 318.43 g/mol. Its structure includes:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms, known for its role in bioactivity.
- Sulfanyl Group : Enhances the compound's reactivity and potential interactions with biological molecules.
- Acetamide Moiety : Contributes to the compound's solubility and stability.
The biological activity of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways relevant to disease processes. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with DNA replication and cellular proliferation in cancer cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Commonly used cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).
- Cytotoxicity Assays : Assays like MTT or ATP-based assays are employed to measure cell viability after treatment with varying concentrations of the compound .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 12.7 | Inhibition of VEGFR signaling |
| HL-60 | 9.8 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Enzyme Inhibition
The compound has also been explored as an enzyme inhibitor:
- Target Enzymes : It may inhibit enzymes involved in cancer cell metabolism and proliferation.
- Biochemical Pathways : Studies suggest modulation of pathways such as the VEGF signaling pathway, which is crucial for tumor growth and metastasis .
Case Studies
- Study on Apoptosis Induction :
- VEGFR Inhibition Study :
Q & A
Q. What are the standard synthetic routes for preparing 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions: (i) Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. (ii) Sulfanyl group introduction via nucleophilic substitution using reagents like thiourea or thiols. (iii) Acetamide coupling via Schotten-Baumann reaction or carbodiimide-mediated activation. Key steps require inert atmospheres (N₂/Ar), refluxing in solvents like THF or DMF, and purification via column chromatography or recrystallization .
Q. Which functional groups in this compound are critical for its reactivity and bioactivity?
- Methodological Answer : The thiadiazole ring and sulfanyl (-S-) group enhance electrophilic reactivity, while the tert-butylcarbamoyl and 2-ethoxyphenyl groups influence steric and electronic properties. These moieties are pivotal for hydrogen bonding, π-π stacking, and interactions with biological targets .
Q. How is purity assessed during synthesis, and what techniques are recommended?
- Methodological Answer : Purity is verified using TLC (thin-layer chromatography) for reaction monitoring, followed by HPLC for quantitative analysis. Final characterization employs NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : (i) Systematic substitution : Modify the tert-butyl, ethoxyphenyl, or thiadiazole groups to assess changes in potency. (ii) Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using enzyme inhibition assays or cellular viability models. (iii) Computational docking : Predict binding affinities with targets like PARP-1 or COX-2 using AutoDock or Schrödinger Suite .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer : Combine DFT (density functional theory) for electronic property analysis with molecular dynamics (MD) simulations to study binding stability. Tools like Gaussian, GROMACS, or MOE can map electrostatic potential (MESP) and HOMO-LUMO gaps to infer reactivity .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer : (i) DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMSO vs. ethanol), and catalyst loading (e.g., DMAP) to identify optimal parameters. (ii) In-line analytics : Use ReactIR or PAT (process analytical technology) for real-time monitoring of intermediate formation. (iii) Green chemistry : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How should researchers address contradictions in bioactivity data across structural analogs?
- Methodological Answer : (i) Meta-analysis : Compare IC₅₀ values and assay protocols (e.g., cell lines, incubation times) from literature. (ii) Proteomics profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results. (iii) Crystallography : Resolve 3D structures of compound-target complexes to clarify binding modes .
Q. What experimental approaches elucidate the compound’s mechanism of action in disease models?
- Methodological Answer : (i) Gene knockout/CRISPR : Silence putative targets (e.g., NF-κB, mTOR) to assess phenotypic rescue. (ii) Metabolic profiling : Track changes in metabolites via GC-MS or NMR in treated vs. untreated cells. (iii) In vivo imaging : Use fluorescently tagged analogs for biodistribution studies in zebrafish or murine models .
Q. How does the compound behave under oxidative or reductive conditions, and what derivatives form?
- Methodological Answer :
- Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide/sulfone derivatives.
- Reduction : Use NaBH₄ or Pd/C-H₂ to reduce acetamide carbonyls to alcohols/amines.
Monitor reaction progress via LC-MS and isolate products using preparative HPLC .
Q. What challenges arise in characterizing this compound’s stability under physiological conditions?
- Methodological Answer :
(i) Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation products.
(ii) Plasma stability assays : Incubate with human/animal plasma and quantify parent compound loss via UPLC-MS.
(iii) Molecular modeling : Predict hydrolytic susceptibility of ester/amide bonds using QSPR (quantitative structure-property relationship) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
